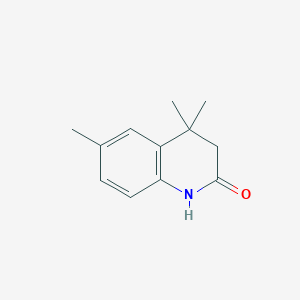

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Propriétés

IUPAC Name |

4,4,6-trimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSXUDFDIMWBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578242 | |

| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181122-00-9 | |

| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the quinolinone ring via cyclization reactions starting from aniline derivatives and appropriate ketones or acyl chlorides.

- Introduction of methyl substituents through alkylation or methylation steps.

- Control of reaction conditions to favor the 3,4-dihydroquinolinone structure over fully aromatic quinolinones.

The synthetic route often builds on classical Friedel-Crafts cyclization and condensation chemistry, followed by selective lithiation and electrophilic substitution to install methyl groups at desired positions.

Specific Synthetic Procedures

Cyclization via Amide Intermediate and Friedel-Crafts Reaction

A reported method for related compounds involves:

- Reaction of aniline with 3,3-dimethylacryloyl chloride to form an amide intermediate.

- Cyclization of this amide under Friedel-Crafts conditions to generate the quinolinone ring.

- Subsequent methylation to obtain the 4,4,6-trimethyl substitution pattern.

This approach yields the 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one scaffold, which can be further modified.

α-Lithiation and Electrophilic Substitution

- Treatment of this compound or its close analogs with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −10 °C generates an α-lithiated intermediate.

- Subsequent reaction with electrophiles (e.g., methyl iodide) allows selective substitution at the 3-position.

- This method provides a mild and efficient route to functionalized derivatives with yields up to 94% reported for some substituted products.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve compound (0.1 g, 0.53 mmol) in THF (5 mL), cool to −10 °C under argon | Prepare reaction mixture |

| 2 | Add LDA (1.3 equiv, 0.689 mmol) dropwise, stir 30 min at −10 °C | Generate α-lithiated intermediate |

| 3 | Add electrophile (1.2 equiv), stir 2 h at −10 °C, then warm to room temperature | Electrophilic substitution |

| 4 | Quench with saturated NH4Cl, extract with ethyl acetate, dry, evaporate | Isolate crude product |

| 5 | Purify by column chromatography (cyclohexane-ethyl acetate) | Obtain pure substituted quinolinone |

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The α-lithiation/electrophilic substitution method is particularly valuable for introducing diverse substituents at the 3-position of the quinolinone ring, enabling structural diversification for biological testing.

- The condensation approach using heterogeneous catalysts or acid catalysts provides a high-yield, scalable route to methylated dihydroquinolines, which can serve as precursors or analogs to 4,4,6-trimethyl derivatives.

- The Friedel-Crafts cyclization route offers a classical synthetic strategy but may require careful control of reaction conditions and purification steps to achieve high purity and yield.

- Literature lacks a direct, fully detailed synthesis explicitly for this compound, but the combination of these methods and adaptations from related compounds provides a comprehensive toolkit for its preparation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of the dihydroquinolin-2(1H)-one skeleton, including 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, exhibit antiviral activity. For instance, certain compounds have shown effectiveness against mutant strains of viruses such as HIV and Epstein-Barr virus. These findings suggest that modifications to the dihydroquinolin-2(1H)-one structure can enhance antiviral efficacy .

Norepinephrine Reuptake Inhibition

Another significant application is in the development of norepinephrine reuptake inhibitors. Compounds based on this structure have demonstrated potential as therapeutic agents for conditions like depression and anxiety by modulating neurotransmitter levels in the brain .

Organic Synthesis

Electrophilic Substitution Reactions

The compound serves as a versatile reagent in organic synthesis. It can undergo electrophilic substitution reactions when treated with lithium diisopropylamide (LDA) followed by various electrophiles. This process allows for the synthesis of a range of substituted dihydroquinolin-2(1H)-ones, which are valuable intermediates in the production of pharmaceuticals .

Synthesis of Bioactive Molecules

The synthesis of this compound derivatives has been explored for their potential to yield bioactive molecules. The compound's ability to participate in various chemical reactions makes it a key player in the creation of new drugs and therapeutic agents .

Case Studies and Research Findings

Case Study: Antiviral Activity

A study focusing on the antiviral properties of this compound derivatives highlighted their effectiveness against specific viral strains. The research involved synthesizing various analogs and testing their activity against HIV variants, demonstrating that certain modifications could significantly enhance their potency .

Case Study: Synthesis Techniques

Another research effort documented innovative synthetic routes for producing this compound. The study emphasized the use of LDA for selective functionalization and explored reaction conditions that maximize yield and selectivity for specific products .

Data Table: Summary of Applications

| Application Area | Specific Application | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antiviral Activity | Effective against HIV and Epstein-Barr virus strains |

| Norepinephrine Reuptake Inhibition | Potential treatment for depression and anxiety | |

| Organic Synthesis | Electrophilic Substitution | Versatile reagent for synthesizing substituted derivatives |

| Synthesis of Bioactive Molecules | Key role in drug development |

Mécanisme D'action

The mechanism of action of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Dihydroquinolinone Derivatives

Stability and Reactivity

- 4,4,6-Trimethyl Derivative: The geminal dimethyl groups at C4 confer steric protection against oxidation, enhancing metabolic stability compared to monosubstituted analogs .

- Trifluoromethyl Analogs: The electron-withdrawing CF₃ group in 4-phenyl-6-CF₃ derivatives increases electrophilicity, favoring nucleophilic attack at C3 .

Activité Biologique

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of 3,4-dihydroquinolinones, which are known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a fused ring system and multiple methyl groups. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to observed therapeutic effects. For instance, it has been noted to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative disease mechanisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation. The compound's effectiveness against resistant strains makes it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's ability to penetrate cellular membranes enhances its efficacy in targeting cancer cells .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In vitro and in vivo studies demonstrate its capability to cross the blood-brain barrier (BBB) and inhibit AChE activity. This inhibition is particularly relevant for conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Case Studies

Comparison with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Quinoline | Broad-spectrum antimicrobial | Parent compound with diverse applications |

| 2-Methylquinoline | Moderate antimicrobial properties | Structural variant with different reactivity |

| 4,7-Dichloroquinoline | Anticancer activity | Distinct chemical properties influencing efficacy |

Q & A

Q. Q1: What are the common synthetic routes for preparing 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

A1: A key method involves electrophilic substitution of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core. For example, treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with lithium diisopropylamide (LDA) generates a reactive enolate, which reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) under mild conditions (THF, −78°C to rt) . Solvent choice (e.g., THF for LDA stability) and electrophile reactivity significantly impact yield. Alternative routes include Pictet-Spengler cyclization or cyclization of N-substituted aminobenzyl alcohols under reflux with acetic anhydride .

Q. Q2: How can researchers confirm the structural integrity of synthesized this compound derivatives?

A2: Structural confirmation relies on combined analytical techniques:

- NMR : Key signals include the methyl groups (δ ~1.3–1.5 ppm for C4/C6 methyls) and the carbonyl resonance (δ ~170–175 ppm for C2=O) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M⁺] at m/z 203 for the base compound) and fragmentation patterns validate molecular weight and substituents .

- X-ray crystallography : Resolves stereochemistry in chiral derivatives, though it requires high-purity crystals .

Advanced Research Questions

Q. Q3: How do substituent positions (e.g., 6-methyl vs. 8-fluoro) on the dihydroquinolinone scaffold influence biological activity, such as neuronal nitric oxide synthase (nNOS) inhibition?

A3: Substituent position critically affects potency and selectivity. For example, introducing an 8-fluoro group reduces nNOS inhibitory activity by 6-fold compared to unsubstituted analogs (IC₅₀ 3.36 μM vs. 0.58 μM). This is attributed to steric hindrance limiting side-chain flexibility required for binding . In contrast, 6-methyl derivatives retain potency, suggesting tolerance for non-polar groups at this position. Structure-activity relationship (SAR) studies should prioritize substituent steric/electronic effects and conformational flexibility .

Q. Q4: What strategies resolve contradictions in biological data when comparing in vitro binding assays vs. in vivo efficacy for dihydroquinolinone-based inhibitors?

A4: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration). To address this:

- Metabolic profiling : Use liver microsomes to identify unstable motifs (e.g., ester groups).

- Plasma protein binding assays : High binding reduces free drug availability.

- Pharmacodynamic markers : Measure target engagement in vivo (e.g., nitric oxide levels for nNOS inhibitors) .

- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .

Q. Q5: How can novel photoredox catalysis methods improve the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives?

A5: Iron-catalyzed photoredox reactions enable carbamoyl radical generation from oxamic acids, followed by radical addition to alkenes and cyclization. This method avoids harsh conditions and expands substrate scope for polycyclic derivatives. Key advantages include:

- Mild conditions : Visible light irradiation at rt.

- Functional group tolerance : Compatible with electron-deficient alkenes.

- Scalability : Suitable for one-pot reactions, reducing purification steps .

Methodological Challenges and Solutions

Q. Q6: What experimental design considerations are critical for SAR studies of dihydroquinolinone derivatives targeting CNS disorders?

A6:

- Lipophilicity optimization : Balance LogP (ideally 2–3) to ensure blood-brain barrier penetration.

- Terminal amine selection : Pyrrolidine or dimethylamine groups enhance nNOS selectivity over endothelial isoforms (e.g., 180-fold selectivity for pyrrolidine derivatives) .

- Linker length : 2-carbon chains (vs. 3-carbon) improve potency by reducing conformational entropy .

- In vitro-in vivo correlation : Use rat pain models with oral dosing to validate efficacy .

Q. Q7: How can researchers address low yields in electrophilic substitution reactions of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A7: Low yields often stem from enolate instability or competing side reactions. Mitigation strategies include:

- Low-temperature conditions (−78°C) to stabilize the enolate.

- Electrophile activation : Use iodide catalysts for SN2 reactions (e.g., KI in acetonitrile) .

- Protecting groups : Temporarily block reactive sites (e.g., carbonyls) to direct substitution .

Data Interpretation and Validation

Q. Q8: How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) when characterizing novel dihydroquinolinone analogs?

A8:

- Cross-validate with multiple techniques : For example, discrepancies in molecular ion peaks (MS) vs. integration ratios (NMR) may indicate impurities.

- High-resolution MS (HRMS) : Resolves ambiguities in molecular formula.

- 2D NMR (e.g., COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions .

Q. Q9: What are the limitations of using dihydroquinolinone derivatives in in vitro assays, and how can they be mitigated?

A9:

- Aggregation artifacts : Use detergent-containing buffers (e.g., 0.01% Tween-20) to prevent nonspecific binding.

- Redox interference : Avoid assays reliant on thiol groups if the compound contains electrophilic motifs.

- Solubility limits : Use DMSO stocks ≤0.1% to maintain cell viability in cytotoxicity assays .

Emerging Techniques and Applications

Q. Q10: What advancements in radical chemistry enable functionalization of 3,4-dihydroquinolin-2(1H)-one scaffolds for drug discovery?

A10: Palladium-catalyzed carbonylative cyclization with perfluoroalkyl iodides allows simultaneous incorporation of perfluoroalkyl and carbonyl groups. This method:

- Expands chemical space : Generates polycyclic derivatives with unique physicochemical properties.

- Enhances selectivity : Achieves >90% E/Z selectivity in perfluoroalkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.